(S)-2-Amino-N-(2,5-dichloro-benzyl)-3-methyl-butyramide
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Overview
Description
(S)-2-Amino-N-(2,5-dichloro-benzyl)-3-methyl-butyramide is a chiral organic compound with potential applications in various fields such as medicinal chemistry, organic synthesis, and industrial chemistry. This compound features a unique structure that includes an amino group, a dichlorobenzyl moiety, and a butyramide backbone, making it an interesting subject for scientific research and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (S)-2-Amino-N-(2,5-dichloro-benzyl)-3-methyl-butyramide typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Preparation of 2,5-dichlorobenzyl chloride: This can be achieved by chloromethylation of p-dichlorobenzene, followed by catalytic ammoxidation.
Formation of the butyramide backbone: The butyramide backbone can be synthesized through the reaction of 3-methylbutyric acid with ammonia or an amine under appropriate conditions.
Coupling reaction: The final step involves coupling the 2,5-dichlorobenzyl chloride with the butyramide backbone in the presence of a suitable base and solvent to yield this compound.
Industrial Production Methods
Industrial production methods for this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and process optimization to minimize by-products and waste.
Chemical Reactions Analysis
Types of Reactions
(S)-2-Amino-N-(2,5-dichloro-benzyl)-3-methyl-butyramide can undergo various types of chemical reactions, including:
Oxidation: The amino group can be oxidized to form corresponding nitroso or nitro derivatives.
Reduction: The dichlorobenzyl moiety can be reduced to form mono-chlorinated or dechlorinated products.
Substitution: The chlorine atoms in the dichlorobenzyl moiety can be substituted with other nucleophiles such as hydroxyl, alkoxy, or amino groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and nitric acid.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydroxide (NaOH) or potassium tert-butoxide (KOtBu).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the amino group may yield nitroso or nitro derivatives, while reduction of the dichlorobenzyl moiety may yield mono-chlorinated or dechlorinated products.
Scientific Research Applications
(S)-2-Amino-N-(2,5-dichloro-benzyl)-3-methyl-butyramide has a wide range of scientific research applications, including:
Medicinal Chemistry: It can be used as a building block for the synthesis of pharmaceutical compounds with potential therapeutic effects.
Organic Synthesis: The compound’s unique structure makes it a valuable intermediate in the synthesis of complex organic molecules.
Industrial Chemistry: It can be used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of (S)-2-Amino-N-(2,5-dichloro-benzyl)-3-methyl-butyramide involves its interaction with specific molecular targets and pathways. The amino group can form hydrogen bonds with biological molecules, while the dichlorobenzyl moiety can interact with hydrophobic pockets in proteins or enzymes. These interactions can modulate the activity of the target molecules, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
2,5-Dichlorobenzyl alcohol: This compound shares the dichlorobenzyl moiety but lacks the butyramide backbone.
3-Methylbutyramide: This compound shares the butyramide backbone but lacks the dichlorobenzyl moiety.
N-(2,5-Dichlorobenzyl)-2-amino-3-methylbutyramide: This compound is structurally similar but may have different stereochemistry or substitution patterns.
Uniqueness
(S)-2-Amino-N-(2,5-dichloro-benzyl)-3-methyl-butyramide is unique due to its specific combination of functional groups and stereochemistry. This unique structure imparts distinct chemical and biological properties, making it valuable for various applications in research and industry.
Properties
IUPAC Name |
(2S)-2-amino-N-[(2,5-dichlorophenyl)methyl]-3-methylbutanamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16Cl2N2O/c1-7(2)11(15)12(17)16-6-8-5-9(13)3-4-10(8)14/h3-5,7,11H,6,15H2,1-2H3,(H,16,17)/t11-/m0/s1 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IRBNLAAKOJWRIN-NSHDSACASA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(C(=O)NCC1=C(C=CC(=C1)Cl)Cl)N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)[C@@H](C(=O)NCC1=C(C=CC(=C1)Cl)Cl)N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16Cl2N2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
275.17 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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